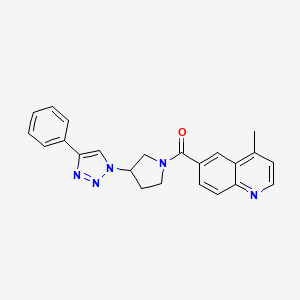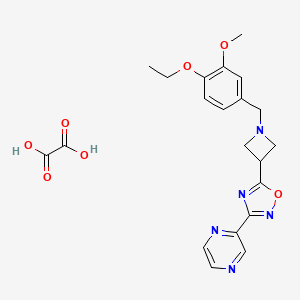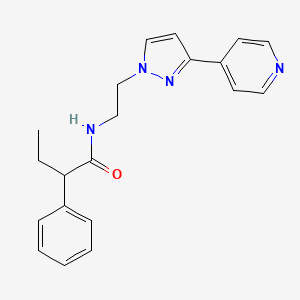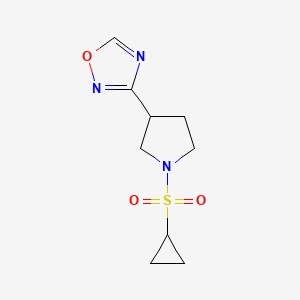
methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, Amini et al. synthesized a compound structurally similar to “methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate” and evaluated it for anti-tubercular activity . The synthesis of imidazole derivatives has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole .Applications De Recherche Scientifique
N-Heterocyclic Carbenes in Organic Synthesis
Research has shown that N-heterocyclic carbenes (NHC), such as imidazol-2-ylidenes, are efficient catalysts in transesterification and acylation reactions involving esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters at low catalyst loadings and room temperature, highlighting their utility in creating ester linkages efficiently and eco-friendly (Grasa, Kissling, & Nolan, 2002).
Microwave-Assisted Organic Synthesis
A study describes the efficient synthesis of methyl 2-(1H-imidazol-1-yl)acetate via microwave irradiation, demonstrating the advantages of microwave-assisted organic synthesis (MAOS) in terms of reaction speed and efficiency. This approach underlines the broader applicability of microwave irradiation in synthesizing imidazole derivatives, potentially including methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate (2018).
Ionic Liquids in Synthesis and Catalysis
Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized as catalysts for the synthesis of trisubstituted imidazoles. Their use demonstrates the role of ionic liquids in facilitating reactions at room temperature, offering a greener alternative to traditional organic synthesis methods (Zang, Su, Mo, Cheng, & Jun, 2010).
Metal-Organic Frameworks and Coordination Chemistry
The synthesis of di- and tri-organotin(IV) complexes with imidazole derivatives showcases the application of these compounds in coordination chemistry and the development of metal-organic frameworks (MOFs). Such research provides insights into the potential use of methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate in creating novel materials with unique properties (Pellei, Alidori, Benetollo, Gioia Lobbia, Mancini, Gioia Lobbia, & Santini, 2008).
Antimicrobial Studies
Silver N-heterocyclic carbene complexes derived from methylated imidazolium salts, including those related to methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate, have been studied for their antimicrobial efficacy. This research highlights the potential medicinal chemistry applications of imidazole derivatives in developing new antimicrobial agents (Hindi, Siciliano, Durmus, Panzner, Medvetz, Reddy, Hogue, Hovis, Hilliard, Mallet, Tessier, Cannon, & Youngs, 2008).
Mécanisme D'action
Target of Action
Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific derivative and its biological activity. For instance, some imidazole derivatives have been found to inhibit the growth of bacteria or cancer cells . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can inhibit the growth of bacteria by disrupting their cell wall synthesis. Others can inhibit the growth of cancer cells by interfering with cell division . .
Result of Action
The result of a drug’s action can be observed at the molecular and cellular levels. For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells . .
Orientations Futures
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Propriétés
IUPAC Name |
methyl 2-(4,5-dichloro-2-methylimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-4-10-6(8)7(9)11(4)3-5(12)13-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYILJJGIZAWNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)

![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)
![5-chloro-N-[3-chloro-4-(diethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2945336.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)



![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)

